BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 1-bromo-2-
methylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromo-2-methylcyclopentane

Cat. No.: B3258946

CAS Number: 31201-11-3

This technical guide provides a comprehensive overview of 1-bromo-2-methylcyclopentane,
a halogenated cycloalkane utilized as an intermediate in organic synthesis. The document is
intended for researchers, scientists, and professionals in the field of drug development and
chemical manufacturing.

Chemical and Physical Properties

1-bromo-2-methylcyclopentane is a flammable liquid that can cause skin and eye irritation.[1]
It is characterized by the chemical formula CeH11Br and a molecular weight of 163.06 g/mol .[1]
[2] Due to the presence of two stereocenters, this compound can exist as a mixture of
diastereomers.[2]

Table 1: Physical and Chemical Properties of 1-bromo-2-methylcyclopentane
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Property Value Reference
CAS Number 31201-11-3 [1][2]
Molecular Formula CeH11Br [1]12]
Molecular Weight 163.06 g/mol [11[2]
Physical State Liquid [1]

Hazards Flammable, Skin/Eye Irritant [1]

Spectroscopic Data

The structural elucidation of 1-bromo-2-methylcyclopentane relies on various spectroscopic
techniques. Below is a summary of expected spectral data based on its structure and data from
similar compounds.

Table 2: Predicted Spectroscopic Data for 1-bromo-2-methylcyclopentane
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Spectroscopy

Expected Peaks/Signals

1H NMR

Chemical shifts for protons on the cyclopentane
ring are expected in the range of 1.0-4.5 ppm.
The proton attached to the carbon bearing the
bromine atom (CH-Br) would appear further
downfield. Protons of the methyl group would

likely appear as a doublet around 1.0-1.5 ppm.

13C NMR

Signals for the carbon atoms of the
cyclopentane ring and the methyl group are
anticipated. The carbon atom bonded to the
bromine atom is expected to have a chemical
shift in the range of 40-60 ppm. A reference
spectrum for cis-1-bromo-2-methyl-

cyclopentane is available.[3]

Infrared (IR)

Characteristic C-H stretching vibrations are
expected in the range of 2850-3000 cm~1. A C-
Br stretching absorption is anticipated in the
fingerprint region, typically between 500-700

cm~i

Mass Spectrometry

The mass spectrum would show a molecular ion
peak (M+) and an M+2 peak of nearly equal
intensity, which is characteristic of bromine-
containing compounds due to the presence of
the 7°Br and 81Br isotopes. Common
fragmentation patterns for cycloalkanes include

the loss of alkyl fragments.

Synthesis

A common synthetic route to 1-bromo-2-methylcyclopentane involves the nucleophilic

substitution of a hydroxyl group in 2-methylcyclopentanol.

Experimental Protocol: Synthesis of trans-1-bromo-2-
methylcyclopentane from cis-2-methylcyclopentanol
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This procedure outlines the synthesis of the trans isomer from the cis alcohol via an Sn2
reaction, which proceeds with an inversion of stereochemistry.

Reagents:

e cCis-2-methylcyclopentanol

e Phosphorus tribromide (PBr3)

o Pyridine (optional, as a scavenger for HBr)

» Diethyl ether (or other suitable anhydrous solvent)

e Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-
2-methylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen
or argon).

e Cool the solution in an ice bath.

» Slowly add a solution of phosphorus tribromide in diethyl ether dropwise to the cooled
alcohol solution with continuous stirring. The reaction is exothermic.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir for several hours.

e The reaction progress can be monitored by thin-layer chromatography (TLC).

e Once the reaction is complete, carefully pour the mixture over crushed ice to quench the
excess PBrs.

o Separate the organic layer and wash it sequentially with cold water, saturated sodium
bicarbonate solution, and brine.
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» Dry the organic layer over anhydrous magnesium sulfate.

« Filter to remove the drying agent and concentrate the filtrate under reduced pressure to
obtain the crude product.

e The crude trans-1-bromo-2-methylcyclopentane can be purified by fractional distillation.

Chemical Reactions and Pathways

1-bromo-2-methylcyclopentane is a versatile intermediate that undergoes several types of
reactions, primarily nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions

The bromine atom in 1-bromo-2-methylcyclopentane is a good leaving group, making the
compound susceptible to nucleophilic attack. It can undergo both Sn1 and Sn2 reactions
depending on the nucleophile, solvent, and stereochemistry of the substrate.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 1-bromo-2-methylcyclopentane can
undergo elimination reactions (E1 or E2) to form alkenes, such as 1-methylcyclopentene or 3-
methylcyclopentene.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of trans-1-bromo-2-methylcyclopentane from
cis-2-methylcyclopentanol.

Synthesis of trans-1-bromo-2-methylcyclopentane

PBr3 Inversion of Stereochemistry
cis-2-methylcyclopentanol SN2 Transition State

Click to download full resolution via product page
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Caption: Synthesis of trans-1-bromo-2-methylcyclopentane via an S»2 reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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